Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate
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Description
“Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate” is a derivative of imidazo[1,2-b]pyrazole . Imidazo[1,2-b]pyrazole derivatives are known for their significant biological and pharmacological activities . They have been used as important building blocks in many biologically active compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyrazole derivatives involves various methods . One approach involves the annulation of the imidazole ring onto a pyrazole scaffold . For instance, ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, obtained by reaction of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene)cyanoacetate, was treated with concentrated sulphuric acid at 0°C to give the 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate .Molecular Structure Analysis
Imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle that contains an imidazole ring and a pyrazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazo[1,2-b]pyrazole derivatives have been reported to exhibit a wide range of chemical reactions . For instance, new “1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one” derivatives were synthesized from the iodolactonization of “methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate” .Physical and Chemical Properties Analysis
Imidazo[1,2-b]pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyrazole derivatives is diverse and depends on their specific biological activity . For example, some imidazo[1,2-b]pyrazole derivatives have been found to inhibit α-glucosidase, an important intestinal enzyme for carbohydrate digestion and glucose conversion .
Future Directions
The future directions in the research of imidazo[1,2-b]pyrazole derivatives could involve the discovery and development of new potent inhibitors for α-glucosidase, given their importance in the treatment of type 2 diabetes and other diseases associated with this enzyme . Additionally, further exploration of the chemical reactions and synthesis methods of these compounds could lead to the development of new drugs with improved efficacy and safety profiles .
Properties
IUPAC Name |
methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-13-7(12)4-5(8)10-11-3-2-9-6(4)11/h2-3,10H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOKYNWLVUPFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN2C1=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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